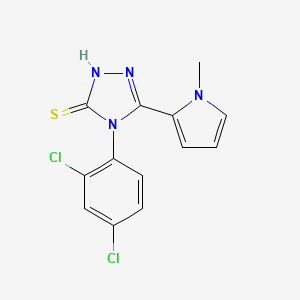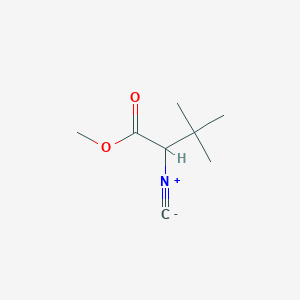
4-(2,4-dichlorophenyl)-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol
概要
説明
4-(2,4-Dichlorophenyl)-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a pyrrole ring, and a dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is usually introduced via a nucleophilic substitution reaction, where a dichlorobenzene derivative reacts with the triazole-pyrrole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives, dechlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
Medicinally, 4-(2,4-dichlorophenyl)-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol has been investigated for its antimicrobial and antifungal properties. It shows promise as a therapeutic agent against various pathogens.
Industry
In industry, this compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its potential biological activity. It is also explored in materials science for the development of new polymers and coatings.
作用機序
The mechanism of action of 4-(2,4-dichlorophenyl)-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens. The triazole ring can interact with enzymes, disrupting their normal function, while the dichlorophenyl group enhances its binding affinity.
類似化合物との比較
Similar Compounds
4-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-thiol: Lacks the pyrrole ring, which may affect its biological activity.
5-(1-Methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol: Lacks the dichlorophenyl group, potentially reducing its binding affinity in biological systems.
4-(2,4-Dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Replaces the pyrrole ring with a phenyl group, which may alter its chemical reactivity and biological properties.
Uniqueness
The uniqueness of 4-(2,4-dichlorophenyl)-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrole and dichlorophenyl groups enhances its versatility in various applications, making it a valuable compound for further research and development.
特性
IUPAC Name |
4-(2,4-dichlorophenyl)-3-(1-methylpyrrol-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4S/c1-18-6-2-3-11(18)12-16-17-13(20)19(12)10-5-4-8(14)7-9(10)15/h2-7H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYUQBPZHFIYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=S)N2C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384464 | |
| Record name | 4-(2,4-Dichlorophenyl)-5-(1-methyl-1H-pyrrol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668471-48-5 | |
| Record name | 4-(2,4-Dichlorophenyl)-5-(1-methyl-1H-pyrrol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B1620786.png)




![1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole](/img/structure/B1620796.png)
![N-[(Dibutylamino)thioxomethyl]-benzamide](/img/structure/B1620797.png)


![5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole](/img/structure/B1620801.png)
